molecular formula C28H27N3O4 B10902535 N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B10902535
M. Wt: 469.5 g/mol
InChI Key: YMTRVZUKTUDCSG-SOPLJYGISA-N
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Description

“N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” is an organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” typically involves multiple steps, including:

    Formation of the hydrazino intermediate: This step may involve the reaction of a hydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Coupling with the methoxyphenyl group: This step involves the reaction of the hydrazino intermediate with a methoxyphenyl derivative, often using a coupling reagent such as EDCI or DCC.

    Final assembly: The final step involves the coupling of the intermediate with the benzamide moiety, typically under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which “N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” exerts its effects depends on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE: shares similarities with other compounds containing methoxy, phenyl, hydrazino, and carbonyl groups.

Uniqueness

    Unique structural features: The specific arrangement of functional groups in “N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” may confer unique chemical properties and biological activities.

    Distinct reactivity: The compound’s reactivity may differ from similar compounds due to steric and electronic effects.

Properties

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

IUPAC Name

N-[(Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-[(E)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C28H27N3O4/c1-20(16-21-10-6-4-7-11-21)19-29-31-28(33)25(30-27(32)22-12-8-5-9-13-22)18-23-17-24(34-2)14-15-26(23)35-3/h4-19H,1-3H3,(H,30,32)(H,31,33)/b20-16+,25-18-,29-19+

InChI Key

YMTRVZUKTUDCSG-SOPLJYGISA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C(=CC2=C(C=CC(=C2)OC)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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